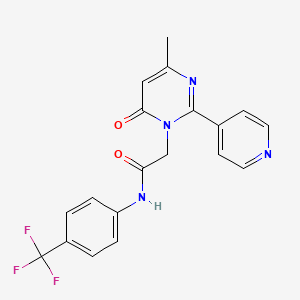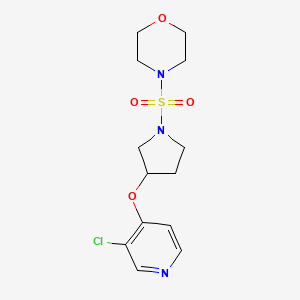
(2-Chloro-3,5-dimethylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Chloro-3,5-dimethylphenyl)boronic acid” is a type of organoboron compound. Organoboron compounds are generally stable, readily prepared, and environmentally benign, making them important to organic synthesis . They are used as reactants in palladium-catalyzed Suzuki coupling reactions .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 3,5-dimethylphenylmagnesium bromide with trimethyl borate . This forms the ester, which is then hydrolyzed to produce the boronic acid . Protodeboronation of pinacol boronic esters is also possible, utilizing a radical approach .Molecular Structure Analysis
The molecular formula of “this compound” is C8H10BClO2 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, such as “this compound”, are commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis
Boronic acids are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride . They are generally stable and easy to handle .Scientific Research Applications
1. Catalysis and Cross-Coupling Reactions
(2-Chloro-3,5-dimethylphenyl)boronic acid and its derivatives are notably utilized in Suzuki cross-coupling reactions. The reactivity of such boronic acids is well-documented in the formation of biaryl structures through cross-coupling with vinyl triflates and aryl halides. This aspect of boronic acid chemistry is crucial in organic synthesis, allowing the formation of complex molecules with high precision and specificity (Winkle & Schaab, 2001).
2. Polymerization and Material Science
In material science, derivatives of this compound contribute to the synthesis of novel polymers. The unique Lewis acidic character of borinic acid polymers, derived from such boronic acids, suggests broad potential applications in supramolecular materials and as catalysts in various chemical reactions. The supramolecular assembly of these polymers, driven by Lewis acid - Lewis base interactions and reversible covalent B-O-B bond formation, underpins their utility in creating dynamic and responsive materials (Baraniak et al., 2019).
3. Sensing and Detection
The boronic acid moiety is integral in the development of sensors for detecting biologically active substances. The interaction of boronic acids with diols or polyols forms the basis of various sensing mechanisms, including fluorescent chemosensors. These sensors are crucial for detecting carbohydrates, bioactive substances, and other vital biological entities. The unique chemistry of boronic acid renders it an essential component in the design and development of high-sensitivity, high-specificity sensors for biomedical applications (Huang et al., 2012).
Mechanism of Action
Target of Action
The primary target of (2-Chloro-3,5-dimethylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
This compound interacts with its targets through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers a nucleophilic organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the carbon–carbon bond formation pathway . This reaction allows for the joining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The result is the formation of new carbon–carbon bonds, which is a critical process in organic synthesis .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its solubility in water is slight , which may affect its absorption and distribution in biological systems.
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction it facilitates is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction typically needs to be carried out under controlled conditions to ensure efficacy and stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-chloro-3,5-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDUWKGWESJHII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2532854.png)
![4-(2-chloro-4-fluorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2532855.png)
![Methyl 3-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2532858.png)
![3-Bromospiro[4.4]nonane](/img/structure/B2532860.png)
![Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate](/img/structure/B2532863.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2532864.png)
![N-(3-chloro-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532869.png)




![N-[(6-Cyclopropylpyridin-3-yl)methyl]-3-fluoropyridine-4-carboxamide;dihydrochloride](/img/structure/B2532875.png)
![2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2532876.png)
![3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2532877.png)